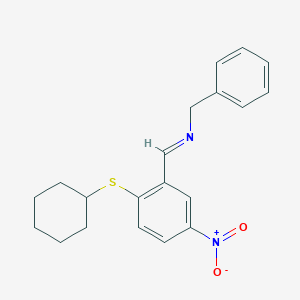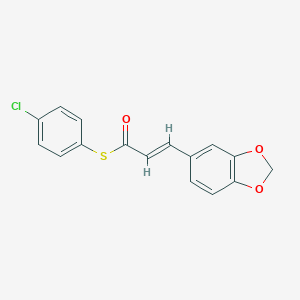![molecular formula C21H18Cl2N2O2 B371432 2-Chloro-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]naphthalene-1,4-dione CAS No. 329778-22-5](/img/structure/B371432.png)
2-Chloro-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Chloro-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]naphthalene-1,4-dione” is a derivative of naphthalene-1,4-dione . Naphthalene-1,4-dione derivatives have been found to exhibit significant antimicrobial activity .
Synthesis Analysis
The synthesis of naphthalene-1,4-dione derivatives involves the direct introduction of corresponding substituents into the naphthoquinone core in oxidative conditions . A similar compound was obtained in good yield by aminomethylation reaction .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and similar compounds. It contains a naphthalene-1,4-dione core with a piperazine ring attached, which is further substituted with a 5-chloro-2-methylphenyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- New Naphtho- and Tetracyclic Diazaquinone Derivatives : Researchers have synthesized new derivatives containing N- and N,N-substituted groups from 2,3-dichloronaphthalene-1,4-diones, exploring their structural properties and potential applications in various fields (Abdassalam, Kurban, Deniz, & Sayil, 2019).
Biological Evaluation
- Antifungal and Antibacterial Agents : A study on "on water" assisted synthesis of nitrogen and sulfur containing hetero-1,4-naphthoquinones revealed potent antifungal and antibacterial activities, suggesting their potential as novel therapeutic agents (Tandon, Maurya, Verma, Kumar, & Shukla, 2010).
Photophysical and Photo-Induced Electron Transfer Studies
- Luminescent Properties and Photo-Induced Electron Transfer : Research on novel piperazine substituted naphthalimide model compounds demonstrated interesting luminescent properties and photo-induced electron transfer mechanisms, which could be relevant for developing new photofunctional materials (Gan, Chen, Chang, & Tian, 2003).
Development of Novel Compounds
Microwave-Assisted Synthesis of B-355252 : This novel compound was synthesized to enhance nerve growth factor's ability to stimulate neurite outgrowths, indicating potential applications in neurodegenerative disease treatment (Williams, Dandepally, Gilyazova, Witherspoon, & Ibeanu, 2010).
Anticonvulsant Activity Evaluation : The study of naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives as potential anticonvulsant agents showcases the compound's possible use in managing convulsive disorders (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).
Chemosensors for Transition Metal Ions
- Naphthoquinone Based Chemosensors : These compounds have shown remarkable selectivity towards Cu2+ ions, suggesting their application as chemosensors in environmental and analytical chemistry (Gosavi-Mirkute, Patil, Lande, Chakravarty, Gejji, Satpute, & Salunke-Gawali, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O2/c1-13-6-7-14(22)12-17(13)24-8-10-25(11-9-24)19-18(23)20(26)15-4-2-3-5-16(15)21(19)27/h2-7,12H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQELYDJHXKMLRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

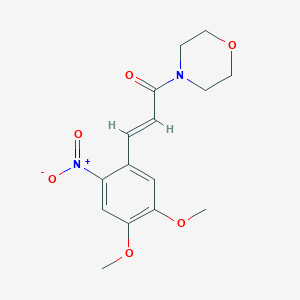
![N'-{4-[(2-furylmethyl)sulfanyl]-3-nitrobenzylidene}-2-thiophenecarbohydrazide](/img/structure/B371350.png)
![1-(4-Fluorophenyl)-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylethylsulfanyl]ethanone](/img/structure/B371352.png)
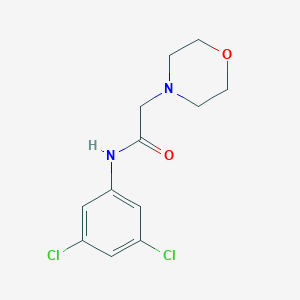

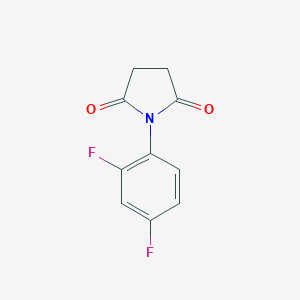
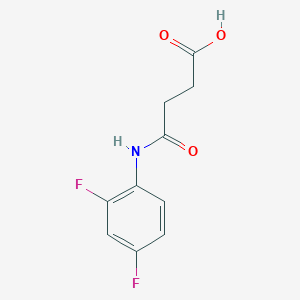

![[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate](/img/structure/B371359.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B371361.png)
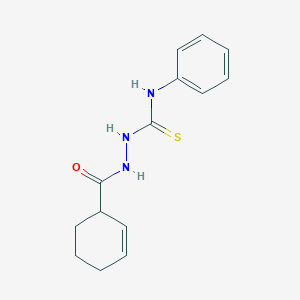
![N'-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-{3-nitroanilino}acetohydrazide](/img/structure/B371368.png)
